6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
The compound 6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple heterocyclic rings, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions The process begins with the preparation of the pyrimidine and pyrrolo[3,4-c]pyrrol intermediates, followed by their coupling under specific conditions Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine: undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine
- 6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-ethoxyethyl)-9H-purine
Uniqueness
The uniqueness of 6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C20H26N8O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
6-[5-(5-ethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C20H26N8O/c1-3-14-6-21-20(22-7-14)28-10-15-8-27(9-16(15)11-28)19-17-18(23-12-24-19)26(13-25-17)4-5-29-2/h6-7,12-13,15-16H,3-5,8-11H2,1-2H3 |
InChI Key |
AQXRPXFGSFVCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC |
Origin of Product |
United States |
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